(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone
Description
This compound is a dihydroisoquinoline derivative featuring a 3-fluorophenyl methanone group and a (3,5-dimethylphenoxy)methyl substituent. Its core structure includes a 6,7-dimethoxy-substituted tetrahydroisoquinoline scaffold, which is common in bioactive molecules targeting neurological and metabolic pathways.
Properties
IUPAC Name |
[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FNO4/c1-17-10-18(2)12-22(11-17)33-16-24-23-15-26(32-4)25(31-3)14-19(23)8-9-29(24)27(30)20-6-5-7-21(28)13-20/h5-7,10-15,24H,8-9,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZMKDWAYQLITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)F)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone , also referred to as SR57227 , is a complex organic molecule with significant potential in pharmacology and agricultural chemistry. Its unique structural features contribute to various biological activities, making it a subject of extensive research.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 442.614 g/mol. The presence of multiple functional groups such as methoxy, phenoxy, and a fluorophenyl moiety enhances its lipophilicity and reactivity, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.614 g/mol |
| LogP (octanol-water partition coefficient) | 5.3226 |
| PSA (polar surface area) | 82.09 Ų |
Biological Activity
Preliminary studies indicate that SR57227 exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its utility in developing new antimicrobial agents.
- Insecticidal Properties : Research has suggested that it could be effective as an insecticide due to its structural similarity to known insecticidal compounds.
- Antioxidant Effects : The presence of methoxy groups may contribute to antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
The biological activity of SR57227 can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with disease processes.
- Receptor Modulation : Interaction with various receptors could explain its diverse pharmacological effects.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of SR57227, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Study 2: Insecticidal Activity
Research conducted on the insecticidal properties of SR57227 demonstrated effective mortality rates in common agricultural pests. This study highlighted its potential as a biopesticide alternative to synthetic chemicals.
Study 3: Antioxidant Potential
An investigation into the antioxidant capabilities revealed that SR57227 effectively scavenged free radicals in vitro, suggesting its possible application in nutraceutical formulations aimed at reducing oxidative stress.
Future Directions
Given the promising results from preliminary studies, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the specific biochemical pathways affected by SR57227.
- In Vivo Studies : Assessing the efficacy and safety profile through animal models.
- Formulation Development : Exploring potential applications in pharmaceuticals and agriculture.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of dihydroisoquinoline derivatives with variable substituents on the isoquinoline core and aromatic methanone groups. Key structural analogues include:
Key Differences and Implications
The (3,5-dimethylphenoxy)methyl group introduces steric bulk and methyl groups, which may reduce metabolic oxidation compared to unsubstituted phenoxy analogues .
Impact of Fluorine vs.
Core Modifications: Replacement of the methanone group with a carboxylate ester (6d) reduces hydrogen-bonding capacity and alters electronic properties, likely diminishing receptor affinity but improving metabolic stability .
Q & A
Q. Table 1: Key NMR Signals for Structural Validation
| Proton/Group | δ (ppm) | Source |
|---|---|---|
| 3,5-Dimethylphenoxy CH₃ | 1.31 | |
| OCH₂ (ether linkage) | 4.28 | |
| Aromatic H (3-fluorophenyl) | 7.35–7.52 | |
| Methoxy (OCH₃) | 3.81–3.90 |
Advanced: How to resolve discrepancies in NMR spectral data between synthesized batches?
Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons at δ 6.47–6.82 ppm in analogs) .
- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .
- Dynamic NMR : Assess temperature-dependent conformational changes (e.g., rotamers in methanone groups).
- Spiking Experiments : Add authentic reference samples to confirm peak assignments.
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes using software like GROMACS.
- QSAR Models : Correlate substituent effects (e.g., 3-fluoro vs. 4-fluoro analogs) with logP and bioavailability .
- Docking Studies : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina and PDB structures.
Q. Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| logP | ~3.2 | XLogP3 |
| Topological PSA | 85.7 Ų | SwissADME |
| Hydrogen Bond Acceptors | 7 | RDKit |
Basic: How to assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photolytic byproducts.
- Lyophilization : For long-term storage, lyophilize in amber vials under argon .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications : Replace 3-fluorophenyl with 4-(morpholinosulfonyl)phenyl to enhance solubility .
- Side Chain Variations : Introduce trifluoromethyl groups (as in ) to assess steric/electronic effects.
- Biological Assays : Test kinase inhibition using ELISA or fluorescence polarization assays .
Advanced: What strategies mitigate byproduct formation during dihydroisoquinoline cyclization?
Answer:
- Acid Catalysis : Use p-TsOH (0.1 equiv.) to accelerate cyclization and reduce dimerization.
- Microwave Synthesis : Apply 100–150°C for 10–15 minutes to shorten reaction times .
- In Situ Monitoring : Employ ReactIR to detect intermediates and optimize quenching times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
